molecular formula C12H13NO3 B2466537 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid CAS No. 852934-02-2

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

Cat. No. B2466537
CAS RN: 852934-02-2
M. Wt: 219.24
InChI Key: MXSDEKJNUFFBSR-UHFFFAOYSA-N
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Description

“4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is also known by its IUPAC name, 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 163.88°C and a predicted boiling point of approximately 467.8°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a predicted refractive index of n20D 1.61 .

Scientific Research Applications

Proteomics Research

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein interactions, and discovery of biomarkers for disease.

Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides

This compound can be used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides . Acetamides are important in the development of a variety of pharmaceuticals and bioactive compounds.

Chemical Synthesis Intermediate

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid can be used as an intermediate in chemical synthesis . Intermediates are compounds that are used in the steps of synthesizing other chemical compounds.

Kinase Inhibition

There is potential for this compound to be used in the development of kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and inhibitors can be used in the treatment of diseases such as cancer.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSDEKJNUFFBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

CAS RN

852934-02-2
Record name 4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid
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